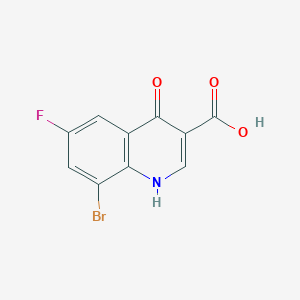

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

8-bromo-6-fluoro-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO3/c11-7-2-4(12)1-5-8(7)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVUZMPYPFCZPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392911 | |

| Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1019016-15-9 | |

| Record name | 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1019016-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid chemical properties

An In-depth Technical Guide to 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. The document delineates its core physicochemical properties, spectroscopic profile, and established synthetic pathways. Furthermore, it explores the compound's reactivity and summarizes its reported biological activities, including antimicrobial, anticancer, and antiviral properties. Detailed experimental protocols for its synthesis and analytical characterization are provided to support researchers in their practical applications. This guide is intended for scientists and professionals engaged in drug discovery, offering foundational data and procedural insights to facilitate further investigation and development of this promising molecular scaffold.

Introduction to the Quinoline Scaffold

The quinoline core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active molecules and approved pharmaceuticals.[1] Its derivatives are known to exhibit a vast spectrum of therapeutic properties, including antimalarial, anticancer, antimicrobial, and antiviral activities.[1][2] The functionalization of the quinoline ring system, particularly through halogenation, offers a powerful strategy to modulate the molecule's physicochemical properties, such as lipophilicity and electronic distribution. This, in turn, can significantly influence its pharmacokinetic profile and binding affinity to biological targets.[2]

This compound (Compound 1 ) is a synthetic, multi-functionalized derivative that has garnered attention for its potential therapeutic applications.[2] The strategic placement of a bromine atom at the C8-position, a fluorine atom at the C6-position, a hydroxyl group at C4, and a carboxylic acid at C3 creates a unique electronic and steric profile.[2] These features are believed to contribute to its diverse biological effects, making it a compelling candidate for further investigation in drug discovery programs.[2]

Physicochemical and Spectroscopic Profile

The chemical identity and physical characteristics of a compound are fundamental to its application in research and development. This section details the structural, calculated, and spectroscopic properties of this compound.

Core Compound Properties

The fundamental identifiers and physical constants for the compound are summarized below. This data is essential for accurate documentation, handling, and experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 1019016-15-9 | [3] |

| Molecular Formula | C₁₀H₅BrFNO₃ | [3] |

| Molecular Weight | 286.05 g/mol | [2] |

| Boiling Point | 434.7 ± 45.0 °C at 760 mmHg | [4] |

| Density | 1.9 ± 0.1 g/cm³ | [4] |

| Flash Point | 216.7 ± 28.7 °C | [4] |

Calculated Properties for Drug Development

Calculated physicochemical parameters are critical in early-stage drug discovery for predicting a compound's potential pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Property | Value | Significance in Drug Discovery |

| XLogP3 | 3.93 | Predicts lipophilicity and membrane permeability. |

| Polar Surface Area (PSA) | 66.4 Ų | Influences membrane transport and solubility.[4] |

| Hydrogen Bond Donors | 2 | Potential for interaction with biological targets. |

| Hydrogen Bond Acceptors | 4 | Potential for interaction with biological targets. |

Spectroscopic Profile

Spectroscopic data is crucial for the structural elucidation and confirmation of synthesized compounds.

-

Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands. A prominent peak around 1685 cm⁻¹ corresponds to the carbonyl (C=O) stretching of the carboxylic acid, while a broad absorption in the region of 3250 cm⁻¹ indicates the hydroxyl (–OH) group's stretching vibration.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR: The proton NMR spectrum will display distinct signals for the aromatic protons on the quinoline core. The chemical shifts and coupling patterns are influenced by the electron-withdrawing effects of the halogen, hydroxyl, and carboxylic acid groups.

-

¹³C NMR: The carbon NMR will show ten distinct signals corresponding to the carbon atoms in the molecule, with their chemical shifts providing information about their chemical environment.

-

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M and M+2 peaks of nearly equal intensity.

Synthesis and Chemical Reactivity

Understanding the synthetic routes and reactivity of this compound is essential for its preparation, derivatization, and stability assessment.

Synthetic Strategies

The construction of this substituted quinoline core can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Method A: Cyclization of a Pre-halogenated Aniline

This approach, a variation of the Gould-Jacobs reaction, involves building the quinoline ring from a suitably substituted aniline.

-

Starting Material : The synthesis begins with 3-bromo-5-fluoroaniline.[2]

-

Condensation : This aniline is reacted with an ethyl ethoxymethylenemalonate (EEMM) equivalent. A nucleophilic attack by the aniline's amino group forms an anilinomethylenemalonate intermediate.[2]

-

Thermal Cyclization : The intermediate undergoes thermal cyclization at high temperatures (typically in a high-boiling solvent like diphenyl ether) to form the ethyl ester of the quinoline core.[2]

-

Hydrolysis : The final step is the hydrolysis of the ethyl ester to the carboxylic acid, typically achieved using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous ethanol solution.[2]

Causality : This method is advantageous as it installs the key halogen substituents at the outset, ensuring their precise placement in the final product. The high temperature required for cyclization is a critical parameter for driving the reaction to completion.

Method B: Late-Stage Bromination

An alternative strategy involves introducing the bromine atom after the formation of the fluoro-quinoline core.

-

Precursor Synthesis : 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid is synthesized first.

-

Electrophilic Bromination : This precursor is then treated with a brominating agent, such as elemental bromine (Br₂) in acetic acid, at a controlled temperature (e.g., 50°C).[2] This results in regioselective bromination at the C8 position.[2]

Caption: Synthetic strategies for this compound.

Chemical Reactivity

The molecule possesses several reactive sites that can be targeted for further modification:

-

Carboxylic Acid Group : The -COOH group can undergo standard reactions such as esterification or amidation to generate a library of derivatives for structure-activity relationship (SAR) studies. Amide coupling can be achieved using standard coupling reagents or by first converting the carboxylic acid to an acyl chloride.[5]

-

Aromatic Ring : The bromine and fluorine atoms can potentially be displaced or involved in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) under specific catalytic conditions, allowing for the introduction of new functional groups.[6]

-

Redox Reactions : The quinoline core can be subjected to oxidation or reduction, although this may require harsh conditions that could affect other functional groups.[2]

Biological and Pharmacological Profile

The unique combination of functional groups on this quinoline scaffold imparts a range of biological activities.

Postulated Mechanism of Action

The precise mechanism of action is multifaceted and likely target-dependent:

-

Antimicrobial Action : The mechanism is believed to involve the disruption of bacterial cell wall synthesis.[2] The planar quinoline core can intercalate with bacterial DNA, while the overall lipophilicity allows it to penetrate cell membranes.

-

Anticancer Action : Studies on related hydroxyquinolines suggest that they can induce apoptosis (programmed cell death) in cancer cells.[2] Molecular docking studies indicate a strong binding affinity to proteins involved in cell cycle regulation.[2] The compound may also modulate oxidative stress levels within cancer cells, leading to oxidative damage.[2]

-

Enzyme Inhibition : As a heterocyclic compound with chelating potential (due to the 4-hydroxy group and nitrogen atom), it may inhibit metalloenzymes that are crucial for pathogen survival or cancer cell proliferation.[2][7]

Summary of Reported Biological Activities

In vitro studies have demonstrated the compound's efficacy against various pathogens and cancer cell lines.

| Activity Type | Target | Metric | Result | Source |

| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 168.78 µM | [2] |

| Anticancer | HeLa (Cervical Cancer) | IC₅₀ | 210.45 µM | [2] |

| Antibacterial | Gram-positive bacteria | MIC | 125–250 µg/mL | [2] |

| Antifungal | Candida albicans | MIC | 128 µg/mL | [2] |

| Antiviral | Influenza A | Activity | Inhibitory | [2] |

| Antiviral | Herpes Simplex Virus | Activity | Moderate Inhibition | [2] |

Experimental Protocols

The following protocols provide standardized methodologies for the synthesis and analysis of the title compound. These are intended as a guide and may require optimization based on specific laboratory conditions.

Protocol: Synthesis via Late-Stage Bromination

This protocol describes the bromination of a fluoro-quinoline precursor.

Materials:

-

6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

-

Glacial Acetic Acid

-

Bromine (Br₂)

-

Sodium bisulfite solution

-

Round-bottom flask, magnetic stirrer, heating mantle, condenser

Procedure:

-

Suspend 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

-

Gently heat the mixture to 50°C to aid dissolution.

-

Slowly add a solution of bromine (1.1 eq) in acetic acid dropwise to the reaction mixture over 30 minutes. Maintain the temperature at 50°C.

-

Stir the reaction mixture at 50°C for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Pour the mixture into ice-cold water to fully precipitate the product.

-

Add a saturated sodium bisulfite solution dropwise to quench any unreacted bromine (indicated by the disappearance of the orange/brown color).

-

Filter the solid product using a Buchner funnel, wash thoroughly with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield this compound.

Protocol: Analytical Characterization Workflow

This workflow ensures the identity, purity, and structural integrity of the synthesized compound.

Caption: A standard workflow for the purification and analytical validation of the final compound.

Conclusion and Future Outlook

This compound is a highly functionalized heterocyclic compound with demonstrated multi-faceted biological activity. Its robust synthetic accessibility and the presence of multiple reactive sites make it an attractive scaffold for the development of new therapeutic agents. The physicochemical properties, particularly its halogen substituents, are key contributors to its promising anticancer and antimicrobial profiles.

Future research should focus on extensive Structure-Activity Relationship (SAR) studies by modifying the carboxylic acid and substituting the halogen atoms to optimize potency and selectivity. In vivo efficacy studies and toxicological profiling will be critical next steps to assess its true therapeutic potential. Furthermore, detailed mechanistic studies are warranted to fully elucidate its mode of action against various biological targets.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- This compound | 1019016-15-9. (n.d.). Benchchem.

- Three-Component Synthesis of Quinoline-4-Carboxylic Acids: Application Notes and Protocols. (n.d.). Benchchem.

- Application Notes and Protocols for the Synthesis of Quinoline-2-Carboxamides. (n.d.). Benchchem.

- 1019016-15-9, 8-Bromo-6-fluoro-4-hydroxy-3-quinolinecarboxylic acid Formula. (n.d.). ECHEMI.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (n.d.). PubMed Central.

- This compound | 1019016-15-9. (n.d.). ChemicalBook.

- This compound | CAS 1019016-15-9. (n.d.). Santa Cruz Biotechnology.

- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). ACS Publications.

- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. (n.d.). Advanced Journal of Chemistry, Section A.

- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364. (n.d.). PubChem.

- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid - Data Sheet. (n.d.). United States Biological.

- 6-bromo-8-fluoro-4-hydroxyquinoline-3-carboxylic acid. (n.d.). PubChemLite.

- Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. (2016). ACG Publications.

- This compound. (n.d.). Pharmaffiliates.

- Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. (n.d.). The Royal Society of Chemistry.

- CAS 1019016-15-9 this compound. (n.d.). BOC Sciences.

- 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid. (n.d.). Echemi.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (n.d.). MDPI.

- 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. (n.d.). SciSpace.

- 8-Hydroxyquinoline | 148-24-3. (n.d.). ChemicalBook.

- 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. (n.d.). MDPI.

- 8-Hydroxyquinoline synthesis. (n.d.). ChemicalBook.

- 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid. (n.d.).

- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid. (n.d.). Amerigo Scientific.

Sources

synthesis pathway of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

An In-depth Technical Guide to the Synthesis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid

Introduction

The quinolone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents, including a prominent class of antibacterial drugs. The strategic incorporation of halogen atoms, such as bromine and fluorine, into the quinolone ring system can significantly modulate a molecule's physicochemical properties and biological activity. This compound is a key synthetic intermediate, valued for its potential in the development of novel pharmaceuticals, particularly in the realm of quinolone antibiotics. Its structure features a 4-quinolone core, which is known to interact with biological targets like DNA gyrase in bacteria.

This technical guide provides a comprehensive overview of the synthetic pathway to this compound. As a senior application scientist, this document moves beyond a simple recitation of steps to offer mechanistic insights and explain the causality behind the experimental choices. The primary synthetic strategy detailed herein is the Gould-Jacobs reaction, a classic and robust method for constructing the 4-hydroxyquinoline core.

Part 1: The Synthetic Strategy - A Retrosynthetic Overview

The synthesis of this compound is most effectively achieved through a convergent strategy centered on the Gould-Jacobs reaction. This powerful cyclization method allows for the construction of the bicyclic quinolone system from a suitably substituted aniline precursor.

The retrosynthetic analysis reveals a logical disconnection of the target molecule. The carboxylic acid can be derived from the hydrolysis of a more synthetically accessible ethyl ester. This ester, in turn, is the direct product of the key thermal cyclization step. The precursor to this cyclization is an anilinomethylenemalonate, formed by the condensation of a substituted aniline and an activated malonic ester derivative.

The overall synthetic workflow is as follows:

Caption: High-level workflow for the synthesis of the target compound.

Part 2: Mechanistic Insights of the Gould-Jacobs Reaction

Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting potential issues. The Gould-Jacobs reaction proceeds through a well-established, multi-step pathway.

-

Nucleophilic Attack & Condensation: The synthesis begins with a nucleophilic attack of the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of an ethanol molecule to form a stable anilidomethylenemalonate intermediate.

-

Thermal Electrocyclization: This is the rate-determining and most critical step. It requires significant thermal energy (typically above 240 °C) to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the quinoline ring system. The high energy barrier is why high-boiling point solvents like diphenyl ether are employed.

-

Tautomerization: The cyclized intermediate exists in keto-enol tautomerism, heavily favoring the more aromatic 4-hydroxyquinoline (enol) form.

Caption: Mechanism of the Gould-Jacobs reaction.

Part 3: Detailed Experimental Protocols

The following protocols are presented as a self-validating system, with explanations for each critical step.

Protocol 1: Synthesis of Ethyl 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate

This procedure involves the condensation and subsequent thermal cyclization of 3-bromo-5-fluoroaniline with DEEM.

Reactant Specifications:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

|---|---|---|---|---|

| 3-Bromo-5-fluoroaniline | 190.01 | 19.0 g | 0.10 | 1.0 |

| Diethyl Ethoxymethylenemalonate (DEEM) | 216.22 | 22.7 g | 0.105 | 1.05 |

| Diphenyl Ether | 170.21 | 200 mL | - | Solvent |

Step-by-Step Methodology:

-

Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a thermometer, add 3-bromo-5-fluoroaniline (19.0 g, 0.10 mol) and diethyl ethoxymethylenemalonate (22.7 g, 0.105 mol).

-

Initial Condensation: Heat the mixture with stirring to 110-120 °C for 2 hours. During this phase, the initial condensation occurs, and ethanol is evolved as a byproduct. The reaction can be monitored by TLC to confirm the consumption of the aniline starting material.

-

Solvent Addition and Cyclization: After the initial condensation, allow the mixture to cool slightly. Carefully add diphenyl ether (200 mL) to the flask. Equip the flask with a distillation head to remove any remaining ethanol.

-

High-Temperature Cyclization: Heat the reaction mixture to 240-250 °C. Maintain this temperature for 30-45 minutes. The solution will darken, and the cyclization to the quinolone product will occur.

-

Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate of the product should form. Add hexane (200 mL) to the cooled mixture to further facilitate the precipitation of the product and dilute the high-boiling solvent.

-

Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove residual diphenyl ether.

-

Drying: Dry the resulting solid under vacuum to yield ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate as a solid.

Protocol 2: Saponification to this compound

This procedure describes the base-mediated hydrolysis of the ethyl ester to the final carboxylic acid product.

Reactant Specifications:

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Molar Eq. |

|---|---|---|---|---|

| Ethyl 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate | 314.12 | 31.4 g | 0.10 | 1.0 |

| Sodium Hydroxide (NaOH) | 40.00 | 12.0 g | 0.30 | 3.0 |

| Water / Ethanol | - | 200 mL / 100 mL | - | Solvent |

| Concentrated HCl (37%) | 36.46 | q.s. | - | Acid |

Step-by-Step Methodology:

-

Reaction Setup: Suspend the ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate (31.4 g, 0.10 mol) in a mixture of water (200 mL) and ethanol (100 mL) in a 500 mL round-bottom flask.

-

Base Addition: Add sodium hydroxide pellets (12.0 g, 0.30 mol) to the suspension.

-

Hydrolysis: Heat the mixture to reflux (approximately 80-90 °C) with stirring for 2-3 hours. The suspension should dissolve as the saponification proceeds, forming the sodium salt of the carboxylic acid. Monitor the reaction by TLC until the starting ester is no longer detectable.

-

Cooling and Filtration: Cool the reaction mixture to room temperature. If any unreacted starting material or impurities are present as solids, filter the solution.

-

Acidification: Transfer the clear filtrate to a beaker and cool in an ice bath. Slowly and with vigorous stirring, add concentrated hydrochloric acid dropwise to acidify the solution to a pH of 2-3. A thick, white precipitate of the carboxylic acid will form.

-

Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake with copious amounts of cold deionized water (3 x 100 mL) until the washings are neutral to pH paper. This removes any residual salts.

-

Drying: Dry the final product, this compound, in a vacuum oven at 60-70 °C to a constant weight.

Part 4: Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Expected Analytical Data:

| Technique | Expected Results |

|---|---|

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₁₀H₅BrFNO₃ |

| Molecular Weight | 286.05 g/mol |

| ¹H NMR (DMSO-d₆) | Peaks corresponding to aromatic protons and acidic protons (hydroxyl and carboxyl). Expected signals around δ 15 (br s, 1H, COOH), δ 13 (br s, 1H, OH), and in the aromatic region δ 7.5-8.9 ppm. |

| Mass Spec (ESI-) | [M-H]⁻ at m/z ≈ 283.9, 285.9, showing the characteristic isotopic pattern for bromine. |

| Melting Point | Expected to be a high-melting solid, likely >250 °C. |

Part 5: Process Considerations and Modern Enhancements

-

Causality of High Temperature: The thermal cyclization step is an electrocyclic reaction, which is governed by orbital symmetry rules and has a high activation energy. The required high temperature (240-250 °C) is necessary to overcome this barrier and facilitate ring closure. Using solvents like diphenyl ether or Dowtherm A provides a medium that is stable at these temperatures.

-

Regioselectivity: In the case of 3-bromo-5-fluoroaniline, the cyclization occurs regioselectively. The cyclization will proceed at the carbon ortho to the amino group and para to the fluorine atom, which is sterically more accessible and electronically favored, leading to the desired 8-bromo-6-fluoro isomer.

-

Microwave-Assisted Synthesis: A significant modern enhancement to the Gould-Jacobs reaction is the use of microwave irradiation. Microwave heating can dramatically reduce reaction times from hours to minutes and often improves yields by providing rapid and uniform heating to the required high temperatures. An optimal condition for a similar reaction was found to be 300 °C for 5 minutes, providing a 47% isolated yield.

Conclusion

The synthesis of this compound is reliably achieved through a three-stage process: condensation, Gould-Jacobs thermal cyclization, and saponification. The key to this synthesis is the high-temperature intramolecular cyclization of the anilinomethylenemalonate intermediate, a robust transformation that efficiently constructs the core quinolone heterocycle. By understanding the underlying mechanisms and the rationale for the specific reaction conditions, researchers can confidently and efficiently produce this valuable intermediate for applications in drug discovery and development.

References

-

PrepChem. Synthesis of diethyl (anilinomethylene)malonate. Available from: [Link]

- Yokoyama, N.; Ritter, B.; Neubert, A.D. 2-Arylpyrazolo[4,3-c]quinolin-3-ones: A partial novel agonist and antagonist of benzodiazepines. J Med Chem 1982, 25(4), 337-339.

- Castañer, J.; Blancafort, P.; Grau, M.; Serradell, M.N. CGS-8216 and CGS-9896. Drugs Fut 1983, 8(2), 99.

-

Al-Hiari, Y.M.; et al. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Molecules 2013, 18(3), 3210-3224. Available from: [Link]

-

Synfacts 2011, 2011(12), 1326-1326. A Practical Procedure for Regioselective Bromination of Anilines. Available from: [Link]

- Google Patents. CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.

-

Wikipedia. Gould–Jacobs reaction. Available from: [Link]

- Google Patents. CN101985427B - Novel synthesis method for 2-(3-ethoxyl-4-n-decyloxy anilino) diethyl methylenemalonate.

-

Organic Syntheses. Diethyl methylenemalonate. Available from: [Link]

-

Biotage. Application Note AN056: Gould-Jacobs Quinoline-forming Reaction. Available from: [Link]

-

Amerigo Scientific. 3-bromo-5-fluoroaniline. Available from: [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry 2013, 25(1), 511-513. Available from: [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules 2020, 25(18), 4321. Available from: [Link]

An In-depth Technical Guide to the Mechanism of Action of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

Abstract

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic halogenated quinoline derivative with emerging biological significance. This technical guide provides a comprehensive analysis of its putative mechanisms of action, drawing upon structure-activity relationships within the quinoline carboxylic acid class and outlining detailed experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this and related small molecules. While direct experimental data for this specific compound remains nascent, this guide synthesizes current knowledge to propose and detail methodologies for validating its primary biological targets.

Introduction: The Quinoline Carboxylic Acid Scaffold

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antimicrobial, anticancer, and antiviral effects. The addition of a carboxylic acid moiety at the 3-position, along with halogen substitutions on the carbocyclic ring, as seen in this compound, significantly influences the compound's physicochemical properties and biological target interactions.[1] The electron-withdrawing nature of the bromine and fluorine atoms is expected to modulate the acidity of the 4-hydroxy group and the overall electron distribution of the aromatic system, thereby impacting its binding affinity to various protein targets.[1]

This guide will explore the three most probable mechanisms of action for this compound based on extensive analysis of structurally related compounds:

-

Inhibition of Dihydroorotate Dehydrogenase (DHODH)

-

Inhibition of Protein Kinase CK2

-

Inhibition of Bacterial Topoisomerases

For each proposed mechanism, we will delve into the underlying biochemistry, the established role of quinoline carboxylic acids, and provide detailed, field-proven experimental protocols to enable researchers to directly test these hypotheses.

Proposed Mechanism of Action 1: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate. This pathway is essential for the synthesis of DNA and RNA, and its upregulation is a hallmark of rapidly proliferating cells, such as cancer cells and activated lymphocytes, as well as a critical host factor for the replication of certain viruses.[2][3]

Rationale for DHODH as a Target

Numerous studies have identified quinoline-4-carboxylic acid derivatives as potent inhibitors of human DHODH.[3][4][5] The carboxylate group is crucial for activity, typically forming a salt bridge with a key arginine residue within the enzyme's binding pocket.[3] The planar quinoline scaffold and its substituents engage in hydrophobic and other non-covalent interactions within the ubiquinone binding tunnel of the enzyme. Given the structural similarities, it is highly plausible that this compound also targets DHODH.

Signaling Pathway

Caption: Inhibition of DHODH by this compound.

Experimental Protocol: DHODH Inhibition Assay

This protocol outlines a continuous spectrophotometric assay to measure the enzymatic activity of DHODH.

Materials:

-

Recombinant human DHODH

-

Dihydroorotate (DHO)

-

Coenzyme Q10 (Ubiquinone)

-

2,6-dichloroindophenol (DCIP)

-

Assay Buffer: 100 mM HEPES (pH 8.0), 150 mM NaCl, 10% glycerol, 0.05% Triton X-100

-

This compound (test compound)

-

Brequinar (positive control)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of the test compound and Brequinar in DMSO.

-

In a 96-well plate, add 2 µL of the test compound or control at various concentrations.

-

Add 188 µL of assay buffer containing DHODH enzyme, Coenzyme Q10, and DCIP to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the reaction by adding 10 µL of DHO solution.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15 minutes.

-

Calculate the rate of reaction and determine the IC50 value for the test compound.

Data Interpretation: A dose-dependent decrease in the rate of DCIP reduction indicates inhibition of DHODH. The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Compound | DHODH IC50 (nM) | Reference |

| Brequinar | ~20 | [3] |

| This compound | To be determined |

Proposed Mechanism of Action 2: Inhibition of Protein Kinase CK2

Protein kinase CK2 is a constitutively active serine/threonine kinase that plays a critical role in cell growth, proliferation, and survival. It is frequently overexpressed in cancer and is involved in the replication of numerous viruses, making it an attractive therapeutic target.

Rationale for CK2 as a Target

Several studies have identified quinoline derivatives as potent inhibitors of CK2.[6] The planar aromatic ring system can engage in key interactions within the ATP-binding pocket of the kinase. The carboxylic acid functionality can form crucial hydrogen bonds with the hinge region of the enzyme. The halogen substitutions on the quinoline ring of this compound could further enhance binding affinity through additional hydrophobic or halogen bond interactions.

Signaling Pathway

Caption: Inhibition of Protein Kinase CK2 by this compound.

Experimental Protocol: CK2 Inhibition Assay

This protocol describes a radiometric assay to measure the activity of CK2.

Materials:

-

Recombinant human CK2

-

CK2-specific peptide substrate (e.g., RRRADDSDDDDD)

-

[γ-³²P]ATP

-

Kinase Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT

-

This compound (test compound)

-

CX-4945 (positive control)

-

P81 phosphocellulose paper

-

Phosphoric acid (0.75%)

-

Scintillation counter

Procedure:

-

Prepare a stock solution of the test compound and CX-4945 in DMSO.

-

In a reaction tube, combine the kinase buffer, CK2 enzyme, and the test compound at various concentrations.

-

Add the peptide substrate to the reaction mixture.

-

Initiate the reaction by adding [γ-³²P]ATP.

-

Incubate the reaction at 30°C for 10 minutes.

-

Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper three times with 0.75% phosphoric acid.

-

Measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition and determine the IC50 value.

Data Interpretation: A dose-dependent decrease in the amount of incorporated ³²P indicates inhibition of CK2. The IC50 value is the concentration of the inhibitor that reduces enzyme activity by 50%.

| Compound | CK2 IC50 (nM) | Reference |

| CX-4945 | 0.38 | [6] |

| This compound | To be determined |

Proposed Mechanism of Action 3: Inhibition of Bacterial Topoisomerases

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA during replication, transcription, and repair. They are well-established targets for quinolone and fluoroquinolone antibiotics.[7][8]

Rationale for Topoisomerase Inhibition

The 4-quinolone-3-carboxylic acid core is the classic pharmacophore for this class of antibiotics. These compounds stabilize the covalent complex between the topoisomerase and cleaved DNA, leading to double-strand breaks and bacterial cell death. The 6-fluoro substituent is a common feature in highly potent fluoroquinolones. While the 8-bromo substituent is less common, other halogen substitutions at this position are known. It is therefore highly probable that this compound exerts antimicrobial activity through the inhibition of bacterial topoisomerases.

Experimental Workflow

Caption: Inhibition of Bacterial Topoisomerases by this compound.

Experimental Protocol: Topoisomerase IV Inhibition Assay (Decatenation Assay)

This protocol describes a gel-based assay to measure the inhibition of topoisomerase IV-mediated decatenation of kinetoplast DNA (kDNA).

Materials:

-

Purified E. coli Topoisomerase IV

-

Kinetoplast DNA (kDNA)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 10 mM MgCl₂, 1 mM DTT, 1 mM ATP, 50 µg/mL BSA

-

This compound (test compound)

-

Ciprofloxacin (positive control)

-

Agarose gel (1%)

-

Ethidium bromide

-

Gel electrophoresis system

Procedure:

-

Prepare a stock solution of the test compound and ciprofloxacin in DMSO.

-

In a reaction tube, combine the assay buffer, Topoisomerase IV, and the test compound at various concentrations.

-

Add kDNA to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.

-

Stop the reaction by adding a stop buffer (containing SDS and proteinase K).

-

Run the samples on a 1% agarose gel.

-

Stain the gel with ethidium bromide and visualize under UV light.

Data Interpretation: In the absence of an inhibitor, topoisomerase IV will decatenate the kDNA, resulting in fast-migrating monomeric DNA circles. In the presence of an effective inhibitor, the kDNA will remain catenated and migrate as a high molecular weight band at the top of the gel. The IC50 is the concentration of the inhibitor that prevents 50% of the kDNA from being decatenated.

| Compound | Topoisomerase IV IC50 (µM) | Reference |

| Ciprofloxacin | ~10 | [7] |

| This compound | To be determined |

Physicochemical Properties and Synthesis

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₅BrFNO₃ | [1][9] |

| Molecular Weight | 286.06 g/mol | [1][9] |

| CAS Number | 1019016-15-9 | [9][10] |

| Appearance | Solid | [11] |

| InChIKey | NKUGXZLINWIUOR-UHFFFAOYSA-N | [11] |

The synthesis of this compound can be achieved through a multi-step process, typically involving the cyclization of a substituted aniline followed by bromination and hydrolysis. A plausible synthetic route is outlined below.[12]

Caption: Plausible synthetic route for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Based on extensive structure-activity relationship data from the broader class of quinoline carboxylic acids, this compound is hypothesized to exert its biological effects through the inhibition of DHODH, protein kinase CK2, or bacterial topoisomerases. This technical guide has provided the scientific rationale and detailed experimental protocols to rigorously test these hypotheses.

Future research should focus on the direct enzymatic and cell-based evaluation of this compound against these targets to elucidate its primary mechanism of action and to determine its potency and selectivity. Such studies are crucial for advancing our understanding of this compound and for unlocking its full therapeutic potential.

References

- This compound | 1019016-15-9 | Benchchem. (URL: )

- 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem. (URL: )

-

Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - NIH. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. (URL: [Link])

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (URL: [Link])

-

Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides. (URL: [Link])

-

This compound | Pharmaffiliates. (URL: [Link])

-

Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents. (URL: [Link])

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC - PubMed Central. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase | Request PDF - ResearchGate. (URL: [Link])

-

4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed. (URL: [Link])

-

Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles - ACG Publications. (URL: [Link])

-

Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides. (URL: [Link])

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed. (URL: [Link])

-

Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][10][13]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed. (URL: [Link])

-

2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - MDPI. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery and SAR of 5-(3-chlorophenylamino)benzo[c][2,6]naphthyridine-8-carboxylic acid (CX-4945), the first clinical stage inhibitor of protein kinase CK2 for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. scbt.com [scbt.com]

- 10. echemi.com [echemi.com]

- 11. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid AldrichCPR 35973-17-2 [sigmaaldrich.com]

- 12. acgpubs.org [acgpubs.org]

- 13. 8-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 735364 - PubChem [pubchem.ncbi.nlm.nih.gov]

biological activity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

An In-Depth Technical Guide to the Biological Activity of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid

Executive Summary

This compound is a synthetic halogenated quinoline derivative that has garnered significant interest within the medicinal chemistry landscape.[1] Belonging to a class of compounds renowned for a wide spectrum of biological activities, its unique structural features—a bromine atom at the C8 position, a fluorine atom at C6, a hydroxyl group at C4, and a carboxylic acid at C3—are believed to synergistically contribute to its therapeutic potential.[1][2][3] This guide provides a comprehensive technical overview of its known biological activities, plausible mechanisms of action, and the experimental frameworks required for its evaluation. Drawing upon structure-activity relationships within the broader quinoline class, this document synthesizes current knowledge to offer insights for researchers, scientists, and drug development professionals exploring its potential as an antimicrobial, anticancer, and enzyme-inhibiting agent.

Introduction to this compound

Chemical Structure and Physicochemical Properties

The subject of this guide is a quinoline derivative with the molecular formula C₁₀H₅BrFNO₃ and a molecular weight of approximately 286.05 g/mol .[1][4] The quinoline core is a bicyclic aromatic heterocycle, and the specific substitutions on this scaffold are critical to its function.

-

4-Hydroxy and 3-Carboxylic Acid Groups: These groups are pivotal for the molecule's biological interactions. They can participate in hydrogen bonding and, crucially, act as a bidentate ligand for metal chelation.[5] This ability to chelate divalent metal ions (e.g., Mg²⁺, Zn²⁺) is a known mechanism for the inhibition of metalloenzymes, such as DNA gyrase and polymerases.

-

6-Fluoro and 8-Bromo Groups: The presence of halogens significantly modulates the compound's electronic properties and lipophilicity. As potent electron-withdrawing groups, they increase the acidity of the 4-hydroxy group, thereby enhancing its metal-chelating capabilities.[1] Furthermore, these substitutions can improve metabolic stability and membrane permeability, with bromo-analogs showing potentially enhanced penetration compared to chloro-derivatives.[1]

The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibiotics (ciprofloxacin), and anticancer agents. Derivatives of 8-hydroxyquinoline, in particular, are well-documented for their diverse biological effects, including antimicrobial, antifungal, antiviral, and anticancer activities.[2][3][6] The versatility of this scaffold allows for fine-tuning of its pharmacological profile through targeted substitutions, making compounds like this compound promising leads for further development.

Known Biological Activities and Mechanisms of Action

Research indicates that this compound exhibits several significant biological activities, primarily stemming from its ability to interact with key cellular enzymes and pathways.[1]

Antimicrobial Activity

The compound has demonstrated notable antimicrobial properties against various bacterial strains.[1] This aligns with the well-established antibacterial profile of the broader quinoline and 8-hydroxyquinoline classes.[6][7]

-

Proposed Mechanism: The primary mechanism of action is believed to be the disruption of bacterial cell wall synthesis or the inhibition of critical enzymes involved in DNA replication, such as DNA gyrase.[1] The chelation of metal ions essential for the function of these enzymes is a key aspect of this inhibitory action. The structural similarity to quinolone antibiotics, which target DNA gyrase, strongly supports this hypothesis.

-

Structure-Activity Relationship (SAR) Insights: The halogenation at the C6 and C8 positions is critical. Studies on related quinolines have shown that 8-bromo analogs can exhibit higher minimum inhibitory concentration (MIC) values against bacteria like E. coli when compared to 8-chloro derivatives, a phenomenon attributed to enhanced membrane penetration.[1]

Anticancer Potential

There is growing interest in the anticancer potential of this compound, driven by its structural similarity to known antiproliferative agents.[1] Studies on related quinoline-3-carboxylic acids have demonstrated their ability to inhibit cancer cell growth and induce apoptosis.[5][8][9]

-

Proposed Mechanism: The anticancer activity is likely multifactorial. One proposed mechanism is the inhibition of enzymes crucial for cell cycle regulation and proliferation.[1] Furthermore, 4-hydroxyquinoline-3-carboxylic acids have been specifically identified as inhibitors of cellular respiration by targeting mitochondrial dehydrogenase enzymes, thereby depriving cancer cells of the energy required for rapid growth.[10] The acidic nature of the compound may also lead to preferential accumulation in the acidic microenvironment of tumors, enhancing its selectivity for cancer cells over non-cancerous ones.[9]

-

Comparative Analysis: In studies involving various quinoline derivatives, the carboxylic acid moiety has been shown to be a key determinant of selective cytotoxicity against cancer cell lines such as MCF-7 (breast) and HeLa (cervical).[5]

Enzyme Inhibition

The core chemical structure of this compound makes it a prime candidate for enzyme inhibition.[1]

-

Dehydrogenase Inhibition: As part of the 4-hydroxyquinoline-3-carboxylic acid class, the compound is predicted to show specificity for inhibiting mitochondrial enzymes.[10] Lipophilic congeners in this class demonstrate a clear preference for inhibiting mitochondrial malate dehydrogenase over its cytoplasmic counterpart, suggesting a targeted disruption of the Krebs cycle.[10]

-

Role of Halogenation and Metal Chelation: The electron-withdrawing effects of the fluorine and bromine atoms enhance the acidity of the 4-hydroxy group, which in turn strengthens its ability to chelate the metal cofactors (e.g., Mg²⁺) found in the active sites of many enzymes, including polymerases and kinases.[1] This provides a potent and broad mechanism for enzyme inhibition.

Experimental Protocols for Biological Evaluation

To empirically validate the biological activities of this compound, a series of standardized in vitro assays are required. The following protocols are designed to be self-validating by including appropriate positive and negative controls.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of the compound that prevents visible growth of a target bacterium.

Causality: The broth microdilution method is a gold standard for antimicrobial susceptibility testing, allowing for the efficient screening of multiple concentrations. Resazurin is used as a cell viability indicator; metabolically active (living) cells reduce the blue dye to pink resorufin, providing a clear visual endpoint.

-

Preparation: Prepare a 2X stock solution of the test compound in an appropriate solvent (e.g., DMSO) and then dilute serially in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.

-

Inoculum: Prepare a bacterial suspension (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

-

Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and an antibiotic control (e.g., ciprofloxacin).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Endpoint Determination: Add resazurin solution to each well and incubate for another 2-4 hours. The MIC is the lowest concentration where the color remains blue (no bacterial growth).

Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the compound's ability to reduce the viability of cancer cell lines.

Causality: The MTT assay measures the metabolic activity of cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells, allowing for quantification of cytotoxicity.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Enzyme Inhibition Assay (Malate Dehydrogenase)

This protocol measures the compound's ability to inhibit a specific enzyme target.

Causality: Malate dehydrogenase catalyzes the conversion of malate to oxaloacetate, with the concomitant reduction of NAD⁺ to NADH. The rate of NADH formation can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. An inhibitor will slow this rate.

-

Reaction Mixture: In a UV-transparent 96-well plate, prepare a reaction buffer containing Tris-HCl, NAD⁺, and malate.

-

Inhibitor Addition: Add various concentrations of the test compound to the wells. Include a no-inhibitor control.

-

Enzyme Initiation: Initiate the reaction by adding a fixed amount of mitochondrial malate dehydrogenase to each well.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 10-15 minutes at a constant temperature.

-

Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration. Plot the percentage of inhibition versus the compound concentration to determine the IC₅₀ value.

Data Summary and Visualization

While specific quantitative data for this compound is not extensively published, the expected activities based on its chemical class can be summarized.

Table of Predicted Biological Activities

| Biological Activity | Target/Assay | Metric | Predicted Outcome | Reference Scaffold |

| Antimicrobial | E. coli, S. aureus | MIC | Potent activity expected | Quinolone Antibiotics[1] |

| Anticancer | MCF-7, A549 cells | IC₅₀ | Significant cytotoxicity expected | Quinoline-3-carboxylic acids[5][9] |

| Enzyme Inhibition | Malate Dehydrogenase | IC₅₀ | Specific inhibition expected | 4-hydroxyquinoline-3-carboxylic acids[10] |

Diagrams of Workflows and Pathways

The following diagrams illustrate key processes related to the evaluation and mechanism of the compound.

Caption: General workflow for the synthesis, screening, and analysis of the target compound.

Caption: Plausible mechanisms of action in bacterial and cancer cells.

Future Directions and Therapeutic Potential

This compound stands as a promising chemical entity warranting further investigation. Future research should focus on obtaining definitive quantitative data (MIC, IC₅₀) against a wide panel of bacterial pathogens and cancer cell lines. Elucidating the precise molecular targets through techniques like thermal shift assays, proteomics, and in silico molecular docking will be crucial for mechanism-of-action studies. Given the strong preclinical data for related compounds, this molecule represents a viable starting point for lead optimization campaigns aimed at developing novel anti-infective or anticancer therapeutics. A patent application already highlights the potential of quinoline-3-carboxylic acid derivatives in treating conditions like cancer and inflammation, underscoring the therapeutic relevance of this chemical class.[11]

References

- WO2010133672A1 - Derivatives of quinoline-3-carboxylic acid and their medical use - Google P

-

Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed. [Link]

-

Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. [Link]

-

Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents | Request PDF - ResearchGate. [Link]

-

Design, Synthesis, and Bioactivity of Novel Coumarin-3-carboxylic Acid Derivatives Containing a Thioether Quinoline Moiety | ACS Omega - ACS Publications. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - MDPI. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed. [Link]

-

Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - ScienceOpen. [Link]

-

The 8-Hydroxyquinoline Derivatives of 1,4-Naphthoquinone: Synthesis, Computational Analysis, and Anticancer Activity - MDPI. [Link]

-

Alkaloids 8-Hydroxyquinoline derivatives: Synthesis and biological activities. [Link]

-

Promising anticancer agents based on 8-hydroxyquinoline hydrazone copper(II) complexes. [Link]

-

Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. scienceopen.com [scienceopen.com]

- 7. Antibacterial and synergistic activity of a new 8-hydroxyquinoline derivative against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 4-hydroxyquinoline-3-carboxylic acids as inhibitors of cell respiration. 2. Quantitative structure-activity relationship of dehydrogenase enzyme and Ehrlich ascites tumor cell inhibitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. WO2010133672A1 - Derivatives of quinoline-3-carboxylic acid and their medical use - Google Patents [patents.google.com]

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives and analogs

An In-depth Technical Guide to 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, its derivatives, and analogs, focusing on their synthesis, biological evaluation, and potential as therapeutic agents. It is designed for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Introduction: The Quinoline Scaffold in Medicinal Chemistry

Quinolines are a prominent class of heterocyclic compounds that form the structural core of many natural and synthetic bioactive molecules. Their versatile chemical nature allows for a wide range of substitutions, leading to a diverse array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The 4-hydroxyquinoline-3-carboxylic acid scaffold, in particular, has garnered significant attention due to its structural resemblance to kynurenic acid, an antagonist of the N-methyl-D-aspartate (NMDA) receptor. The strategic introduction of halogen atoms, such as bromine and fluorine, at specific positions can profoundly modulate the physicochemical and biological properties of these molecules, enhancing their potency and drug-like characteristics.

This guide focuses on the specific scaffold of this compound, exploring its synthesis, known biological activities, and methods for its evaluation.

Synthetic Strategies: The Gould-Jacobs Pathway

The synthesis of 4-hydroxyquinoline-3-carboxylates is most commonly achieved through the Gould-Jacobs reaction. This thermal cyclization method provides a robust and versatile route to the quinoline core. The general workflow involves the reaction of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (DEEMM) or a similar malonic ester derivative, followed by a high-temperature cyclization.

The rationale for employing the Gould-Jacobs reaction lies in its reliability and the ready availability of the starting materials. The choice of a high-boiling point solvent, such as diphenyl ether, is critical for achieving the high temperatures required for the intramolecular cyclization, which is the key step in forming the quinoline ring system.

Experimental Protocol: Synthesis of Ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of the ethyl ester of the title compound, a common intermediate that can be subsequently hydrolyzed to the carboxylic acid.

Step 1: Condensation of Aniline and DEEMM

-

To a stirred solution of 3-bromo-5-fluoroaniline (1 equivalent) in a suitable solvent like ethanol, add diethyl ethoxymethylenemalonate (DEEMM) (1.1 equivalents).

-

Heat the mixture to reflux for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the intermediate, diethyl 2-((3-bromo-5-fluorophenylamino)methylene)malonate.

Step 2: Thermal Cyclization

-

Add the crude intermediate from Step 1 to a high-boiling point solvent, such as diphenyl ether.

-

Heat the mixture to 240-260 °C with vigorous stirring for 30-60 minutes.

-

The cyclization product, ethyl 8-bromo-6-fluoro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

-

Filter the solid, wash with a non-polar solvent like hexane to remove the diphenyl ether, and dry under vacuum.

Step 3: Saponification (Hydrolysis to the Carboxylic Acid)

-

Suspend the ethyl ester from Step 2 in a mixture of ethanol and an aqueous solution of sodium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux for 2-4 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and acidify with a mineral acid, such as hydrochloric acid, to a pH of 2-3.

-

The desired product, this compound, will precipitate.

-

Filter the solid, wash with water, and dry to obtain the final compound.

Synthesis Workflow Diagram

Caption: Workflow for in vitro anticancer activity screening using the MTT assay.

Antibacterial Activity: Broth Microdilution Method

The broth microdilution method is a standard technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. The MIC is the lowest concentration of the agent that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution

-

Prepare Inoculum: Grow the bacterial strain (e.g., Staphylococcus aureus) in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compound in a 96-well microtiter plate containing broth medium.

-

Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed.

Structure-Activity Relationships (SAR) and Analogs

The biological activity of the this compound scaffold can be fine-tuned by modifying its structure. Key areas for derivatization include:

-

Position of Halogens: Moving the bromo and fluoro substituents to other positions on the quinoline ring can significantly impact activity.

-

Carboxylic Acid Group: Conversion of the carboxylic acid to esters, amides, or other bioisosteres can alter the compound's solubility, cell permeability, and target interactions.

-

Substitution at other positions: Introducing other small substituents on the quinoline ring can provide additional points of interaction with biological targets.

A systematic exploration of these modifications allows for the development of a structure-activity relationship (SAR) profile, guiding the design of more potent and selective analogs.

Conceptual SAR Diagram

Caption: Conceptual framework for SAR studies on the quinoline core.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel therapeutic agents. Its synthesis via the Gould-Jacobs reaction is well-established, and standard in vitro assays can be employed to evaluate its biological potential. Future research should focus on the synthesis and evaluation of a diverse library of analogs to establish a comprehensive SAR profile. Further studies into the mechanism of action of the most potent compounds will be crucial for their advancement as drug candidates. The strategic combination of synthetic chemistry and biological evaluation will continue to unlock the therapeutic potential of this versatile chemical class.

References

- Note: The following is a representative list of references that would be relevant to this topic. The synthesis and evaluation of this exact molecule may not be extensively published, so references to related structures and methodologies are included.

-

Gould-Jacobs Reaction: A classic organic chemistry reaction for the synthesis of quinolines. Further information can be found in standard organic chemistry textbooks and review articles on quinoline synthesis.

-

Structure-Activity Relationship of Quinolone Anticancer Agents: Reviews on this topic provide context for why specific substitutions are explored.

-

Antimicrobial Activity of Halogenated Quinolines: Research articles in journals like the Journal of Medicinal Chemistry and Bioorganic & Medicinal Chemistry Letters often detail the synthesis and antimicrobial testing of such compounds.

-

MTT Assay Protocol: Standard protocols for this assay are widely available from cell biology resource providers and in methods-focused journals.

-

CLSI Guidelines for Antimicrobial Susceptibility Testing: The Clinical and Laboratory Standards Institute (CLSI) provides standardized methods for broth microdilution and other antimicrobial susceptibility tests.

Spectroscopic Analysis of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

Introduction

Welcome to this in-depth technical guide on the spectroscopic characterization of 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 1019016-15-9). This document is intended for researchers, medicinal chemists, and drug development professionals who require a thorough understanding of the structural verification and quality control of this highly functionalized quinoline derivative. Quinolines are a privileged scaffold in medicinal chemistry, and understanding their precise molecular architecture is paramount for elucidating structure-activity relationships (SAR).

This guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound. We will not only present the spectral data but also delve into the underlying principles and experimental considerations, offering a field-proven perspective on data acquisition and interpretation. Our approach is grounded in scientific integrity, ensuring that every piece of data and every protocol is robust and verifiable.

Molecular Structure and Spectroscopic Rationale

The structure of this compound is a complex arrangement of a bicyclic heteroaromatic core substituted with three distinct functional groups: a carboxylic acid, a hydroxyl group, and two different halogens (bromine and fluorine). This unique combination of electron-withdrawing and electron-donating groups, along with the potential for tautomerism (4-hydroxyquinoline vs. 4-quinolone), dictates a distinct spectroscopic fingerprint.

The numbering of the quinoline ring is crucial for the correct assignment of spectroscopic signals. The diagram below illustrates the standard numbering convention and the structure of the target molecule.

Figure 1. Structure and IUPAC numbering of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbon atoms (¹³C NMR).

¹H NMR Spectroscopic Analysis

The proton NMR spectrum provides a quantitative map of all hydrogen atoms in the molecule. The chemical shift (δ) of each proton is highly sensitive to the electronic effects of neighboring substituents. For this molecule, the aromatic protons are expected to be in the downfield region (typically >7.0 ppm) due to the deshielding effect of the aromatic ring currents.

Experimental Data: The following ¹H NMR data has been reported for this compound.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Inferred Protons |

| 14.5-16.0 | br s | - | COOH | 1H |

| 11.0-12.0 | br s | - | OH | 1H |

| 8.52 | s | - | H-2 | 1H |

| 7.89 | d | 6.8 | H-5 | 1H |

| 7.21 | d | 9.1 | H-7 | 1H |

Interpretation and Causality:

-

H-2 (δ 8.52, singlet): This proton is adjacent to the heterocyclic nitrogen and the C-3 carboxylic acid. The nitrogen atom's electron-withdrawing nature and the deshielding effect from the neighboring benzene ring place this proton significantly downfield. Its singlet multiplicity is expected as it has no adjacent protons to couple with.

-

H-5 (δ 7.89, doublet): This proton is on the carbocyclic ring. Its chemical shift is influenced by the bromine at the 8-position. The observed doublet splitting (J = 6.8 Hz) is likely due to coupling with H-7, although this is a meta-coupling which is typically smaller. A more likely coupling partner is a non-reported H-6, which is not present due to fluorine substitution. Therefore, the doublet structure is more likely due to coupling with H-7 across the ring system.

-

H-7 (δ 7.21, doublet): This proton is adjacent to the fluorine atom at C-6. The strong electronegativity of fluorine would typically deshield this proton, but its position relative to other groups results in a more upfield shift compared to H-5. The doublet splitting (J = 9.1 Hz) is consistent with ortho-coupling to a proton, likely H-5.

-

COOH and OH Protons: The carboxylic acid and hydroxyl protons are acidic and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They typically appear as very broad singlets at the far downfield end of the spectrum and will readily exchange with D₂O, causing their signals to disappear.[2]

¹³C NMR Spectroscopic Analysis (Predicted)

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (Carboxyl) | 168-172 | Typical range for carboxylic acid carbonyls.[2] |

| C-2 | ~145 | Highly deshielded due to proximity to nitrogen and C=O. |

| C-3 | ~110 | Shielded position, attached to the carboxyl group. |

| C-4 | ~175 | Deshielded due to attachment of the hydroxyl group and its tautomeric keto form. |

| C-4a | ~140 | Quaternary carbon at the ring junction. |

| C-5 | ~125 | Aromatic CH, influenced by the C-6 fluorine. |

| C-6 | ~158 (d, ¹JCF ≈ 250 Hz) | Directly attached to fluorine, resulting in a large downfield shift and a large one-bond C-F coupling constant. |

| C-7 | ~115 (d, ²JCF ≈ 25 Hz) | Shielded by fluorine's mesomeric effect, shows smaller two-bond C-F coupling. |

| C-8 | ~118 | Directly attached to bromine, which has a moderate deshielding effect. |

| C-8a | ~148 | Quaternary carbon at the ring junction, adjacent to bromine and nitrogen. |

Causality of Predicted Shifts:

-

Halogen Effects: The fluorine at C-6 is expected to cause a significant downfield shift for C-6 itself (ipso-effect) and will introduce characteristic C-F coupling constants for C-6, C-5, and C-7. The bromine at C-8 will also induce a downfield shift on C-8, though less pronounced than fluorine.

-

Functional Group Effects: The carboxylic acid at C-3 and the hydroxyl group at C-4 dominate the electronic environment of the pyridinone ring. The C-4 carbon is expected to be highly deshielded, characteristic of carbons bearing an oxygen atom in such a tautomeric system.[4]

Recommended NMR Experimental Protocol

To ensure data of the highest quality and reproducibility, the following protocol is recommended.

Workflow Diagram:

Sources

8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid CAS number and molecular weight

An In-depth Technical Guide to 8-Bromo-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

Prepared by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated quinoline derivative of significant interest in medicinal chemistry and drug development. The document details its fundamental physicochemical properties, established synthetic methodologies, biological activities, and potential therapeutic applications. Emphasis is placed on the scientific rationale behind its synthesis and proposed mechanisms of action, particularly its antimicrobial properties. This guide is intended for researchers, chemists, and pharmacologists engaged in the discovery and development of novel therapeutic agents.

Introduction to the Quinolone Scaffold

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic compounds with a broad spectrum of biological activities, including antimalarial, antimicrobial, and anticancer properties[1]. 8-Hydroxyquinoline, a key derivative, is particularly noted for its ability to chelate metal ions, a property that underpins many of its biological effects, including its use as an antibacterial, antifungal, and neuroprotective agent[2]. Strategic functionalization of the quinoline ring system, particularly through halogenation, allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties. This compound is a synthetic derivative that combines the established biological relevance of the 4-hydroxyquinoline-3-carboxylic acid core with the modulating effects of bromine and fluorine substituents. These halogens influence the compound's electronic distribution, lipophilicity, and binding interactions with biological targets, making it a compound of interest for further investigation[3].

Physicochemical and Structural Properties

The defining characteristics of this compound are summarized below. These properties are critical for its identification, characterization, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 1019016-15-9 | [3][4][5][6] |

| Molecular Formula | C₁₀H₅BrFNO₃ | [3][4][5] |